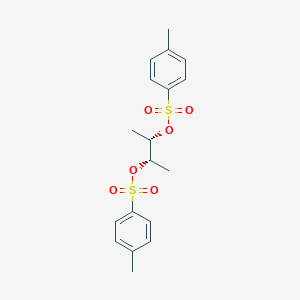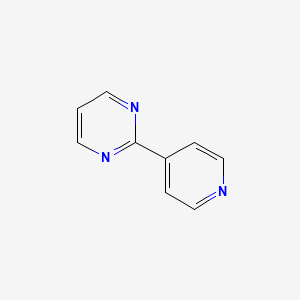
2-(Pyridin-4-yl)pyrimidine
Vue d'ensemble
Description
2-(Pyridin-4-yl)pyrimidine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. This compound is composed of a pyridine ring and a pyrimidine ring, which are connected by a two-carbon linker. The synthesis of 2-(Pyridin-4-yl)pyrimidine has been achieved through various methods, and its mechanism of action has been extensively studied. In
Applications De Recherche Scientifique
Applications in Organic Electronics and OLEDs
- A study by Chang et al. (2013) discussed the synthesis of heteroleptic Ir(III) metal complexes using pyrimidine chelates, including 2-(Pyridin-4-yl)pyrimidine derivatives. These complexes showed potential in high-performance sky-blue- and white-emitting OLEDs (Organic Light-Emitting Diodes).
Medicinal Chemistry Applications
- Gu et al. (2020) synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities. Two compounds showed promising activities, indicating potential as novel anti-fibrotic drugs.
- The antiviral properties of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines were reported by Munier-Lehmann et al. (2015), highlighting their inhibition of the cellular dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.
Photophysical Studies
- Hadad et al. (2013) explored the complexation properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines with metal ions, demonstrating significant shifts in absorption spectra and varied emission responses. These findings suggest applications in sensory technologies.
- The same research group, in 2011, studied 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines and their optical absorption and emission properties in different solvents, revealing potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Chemical Synthesis and Characterization
- Pérez-Balado et al. (2007) developed a scaleable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine, demonstrating its potential as an intermediate in the synthesis of selective inhibitors.
Nonlinear Optical Properties
- The nonlinear optical properties of thiopyrimidine derivatives, which include pyrimidine rings, were analyzed by Hussain et al. (2020), suggesting significant potential in the field of nonlinear optics (NLO).
Synthesis and Antimicrobial Activity
- Mallikarjunaswamy et al. (2013) synthesized pyrimidine salts, including derivatives of 2-(pyridin-2-yl)pyrimidine, and evaluated their antibacterial and antifungal activities.
Propriétés
IUPAC Name |
2-pyridin-4-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-4-11-9(12-5-1)8-2-6-10-7-3-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLFRYUEDOKXRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-4-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



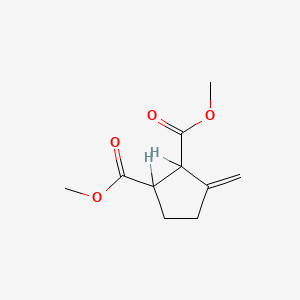
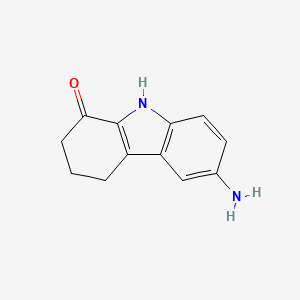
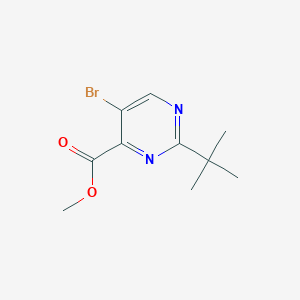
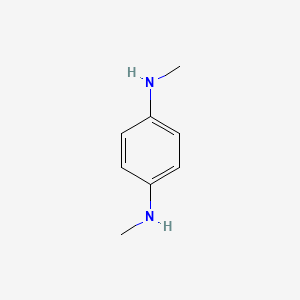
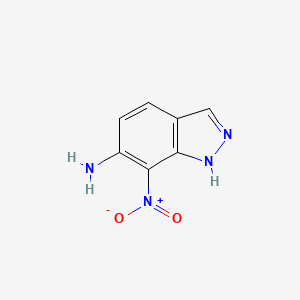
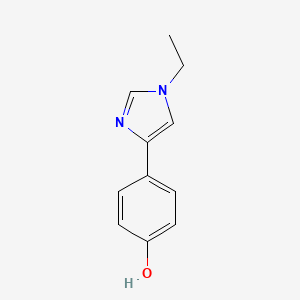

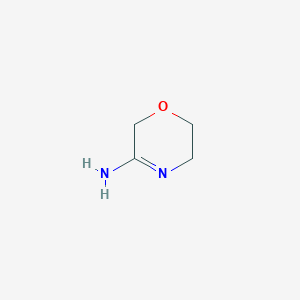
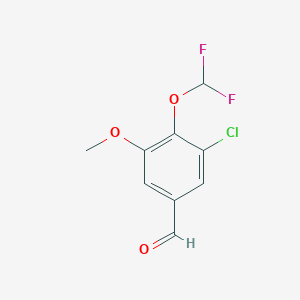
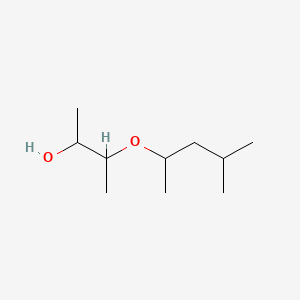
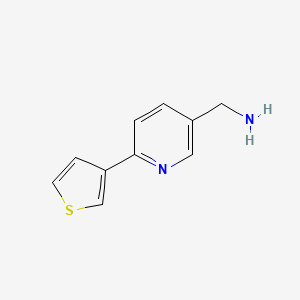
![(1S,2R,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3282279.png)
